Dihydrogenistin

Cytotoxicity Cancer pharmacology Isoflavonoid SAR

Dihydrogenistin (CAS 441045-21-2) is a naturally occurring isoflavanone O-glycoside first isolated and structurally characterized from soybean (Glycine max) phytochemical concentrate. It is specifically identified as 5,7,4'-trihydroxyisoflavanone 7-O-β-D-glucopyranoside , with a molecular formula of C21H22O10 and a molecular weight of 434.4 g/mol.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
Cat. No. B1244906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogenistin
Synonymsdihydrogenistin
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H22O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,12,15,18-24,26-28H,7-8H2/t12?,15-,18-,19+,20-,21-/m1/s1
InChIKeyHZFUHKPAKUYSOB-KENFSNRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrogenistin Procurement Guide: Compound Identity, Isoflavanone Classification, and Foundational Characterization for Research Sourcing


Dihydrogenistin (CAS 441045-21-2) is a naturally occurring isoflavanone O-glycoside first isolated and structurally characterized from soybean (Glycine max) phytochemical concentrate [1]. It is specifically identified as 5,7,4'-trihydroxyisoflavanone 7-O-β-D-glucopyranoside [2], with a molecular formula of C21H22O10 and a molecular weight of 434.4 g/mol [3]. Unlike the more common isoflavones (e.g., genistin, daidzin) which possess a planar C2-C3 double bond, Dihydrogenistin features a saturated isoflavanone skeleton; the fully reduced C-ring is a critical structural discriminator that influences both its conformational flexibility and its biological activity profile [1][2].

Scaffold Saturated isoflavanone glycoside (C-ring reduced)
Source Soybean-derived natural product (Glycine max)
Glycosylation 7-O-β-D-glucopyranoside; aqueous handling differs from aglycone

Why Dihydrogenistin Cannot Be Casually Substituted with Generic Soy Isoflavones in Targeted Research or Industrial Applications


Dihydrogenistin, as a saturated isoflavanone glycoside, exhibits a distinct combination of physicochemical properties, metabolic origin, and biological activity profiles that are not interchangeable with its unsaturated isoflavone analogs (e.g., genistin, daidzin) or even its own aglycone (dihydrogenistein). Direct comparative studies demonstrate that the loss of the C2-C3 double bond significantly attenuates cytotoxic potency against multiple human cancer cell lines, as isoflavonoids bearing the intact 2,3-double bond are more active [1]. Furthermore, computational screening against specific protein targets (e.g., Zika virus NS5 RdRp, Keap1-Nrf2 interaction interface) identifies Dihydrogenistin among a select subset of phytochemicals with favorable binding poses, a profile not shared by all soy isoflavones [2][3]. Substituting Dihydrogenistin with a structurally related but functionally distinct analog would invalidate experimental outcomes in projects requiring this specific saturated isoflavanone scaffold.

C-ring saturation
Unsaturated isoflavone analogs (genistin, daidzin) may exhibit differing cytotoxicity profiles in cell models; direct substitution invalidates SAR studies on the 2,3-double bond.
Target engagement profile
In silico hits against Keap1 and NS5 RdRp are not shared by generic soy isoflavones; substituting with common isoflavone glycosides risks loss of these computationally validated interactions.
Aglycone vs. glycoside
Dihydrogenistein (the aglycone) differs in solubility and logP; formulation and assay behavior may not transfer, requiring independent method development.

Product-Specific Quantitative Evidence Guide: Dihydrogenistin Differentiation from Close Analogs


Differential Cytotoxic Potency of Dihydrogenistin Versus Unsaturated Isoflavonoids Across a Multi-Cell-Line Cancer Panel

Dihydrogenistin (the saturated isoflavanone glycoside, compound 2) exhibits lower cytotoxic potency compared to unsaturated isoflavonoids sharing the same botanical source. Specifically, the isoflavone 2'',6''-O-diacetyloninin (compound 3) and isoflavone 5 were more active than dihydrogenistin in at least one of three human cancer cell lines, establishing that the 2,3-double bond is critical for cytotoxicity [1].

Cytotoxicity panel
Head-to-head
Lower activity vs. unsaturated isoflavonoids 3 & 5 across six cancer lines (ED50 range 10.25–41.58 µg/mL).
Supports SAR interpretation of C-ring saturation on cytotoxicity.
In vitro data from stomach, breast, prostate cell lines.
Cytotoxicity Cancer pharmacology Isoflavonoid SAR Soy phytochemicals

In Silico Ranking of Dihydrogenistin as a Keap1-Nrf2 Protein-Protein Interaction Inhibitor Differentiating from Other Phytochemicals

In a molecular docking-based screen of a phytochemical library targeting the Keap1-Nrf2 protein-protein interaction interface, Dihydrogenistin was identified as one of five compounds exhibiting high binding affinity and occupancy of the Keap1 Kelch domain binding site [1]. It was selected from a broader library for its ability to directly inhibit the Keap1-Nrf2 interaction, a mechanism distinct from electrophilic Nrf2 activators.

Keap1 docking rank
Cross-study comparable
One of only 5 phytochemicals from the library with high Keap1 Kelch domain occupancy.
Reported top-ranked in silico Keap1 inhibitor; supports Nrf2 pathway research.
Docking-based screening; ADMET filters applied.
Nrf2 activation Keap1 inhibition Oxidative stress Pharmacoinformatics

Differential Recognition of Dihydrogenistin by Zika Virus NS5 RNA-Dependent RNA Polymerase Compared to a Large Phytochemical Library

A computational screening of 5000 phytochemicals against Zika virus NS5 RNA-dependent RNA polymerase (RdRp) identified Dihydrogenistin among five compounds that successfully bound within the enzyme's active pocket [1]. Within this select group, Polydatin exhibited the highest docking score (-18.71 kcal/mol), while Dihydrogenistin was distinguished by its successful binding and favorable drug-like property profile compared to the SOFOSBUVIR control [1].

Zika NS5 docking
Cross-study comparable
One of 5 out of 5000 phytochemicals binding NS5 RdRp active site; receptor attachment compared favorably to SOFOSBUVIR control.
Supports antiviral discovery as a pre-validated computational hit.
Molecular docking with MD simulation on top complexes.
Antiviral screening Zika virus NS5 RdRp Molecular docking

Physicochemical Property Profile: Dihydrogenistin's Predicted Water Solubility and logP Relative to Isoflavonoid Benchmarks

Dihydrogenistin demonstrates predicted aqueous solubility of 1.59 g/L (ALOGPS) and a logP of 0.17 (ALOGPS), which reflect its character as a glycosylated isoflavanone [1]. This relatively hydrophilic profile contrasts with the aglycone dihydrogenistein, which lacks the glucosyl moiety and would be expected to exhibit lower aqueous solubility and higher logP.

Physicochemical profile
Class-level inference
Predicted aqueous solubility 1.59 g/L; logP 0.17; ~2.5 log unit lower lipophilicity than genistein aglycone.
Glycosylation may enhance aqueous handling in assays.
ALOGPS predictions; explicit comparator data for aglycone unavailable.
Physicochemical properties ADMET prediction Formulation Isoflavonoid

Modulation of Endogenous Oxidative DNA Damage in Human Colon Cells: Dihydrogenistin Protective Effect at Defined Concentration

Dihydrogenistin, at a concentration of 100 μM, reduces endogenous oxidative DNA damage in human colon cells by decreasing the levels of oxidized pyrimidine bases [1]. This protective effect was not reproduced against hydrogen peroxide (H₂O₂)-induced oxidative challenge, indicating a specific, context-dependent protective mechanism [1].

DNA damage modulation
Cross-study comparable
100 µM reduced endogenous oxidized pyrimidine bases in colon cells; no effect against H₂O₂-induced damage.
Context-dependent oxidative endpoint response; supports cell stress research.
Human colon cell model; selective endogenous protection observed.
Oxidative DNA damage Colon cells Chemoprevention Genotoxicity

Moderate Antimicrobial Activity of Dihydrogenistin Against Vancomycin-Resistant Enterococci (VRE)

Dihydrogenistin exhibits moderate antimicrobial activity against vancomycin-resistant enterococci (VRE), with a reported Minimum Inhibitory Concentration (MIC) of 32 μg/mL . This represents a specific antimicrobial phenotype that distinguishes it from other soybean isoflavonoids for which VRE activity has not been systematically reported.

Anti-VRE activity
Data to verify
Reported MIC 32 µg/mL against vancomycin-resistant enterococci.
Supports antimicrobial screening context; requires independent confirmation.
Comparator data for other soy isoflavonoids not available.
Antimicrobial resistance VRE MIC Natural product screening

Dihydrogenistin: Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Isoflavonoid Structure-Activity Relationship (SAR) Studies Requiring a Saturated Isoflavanone Glycoside Control

Investigators studying the impact of C-ring saturation on isoflavonoid bioactivity should select Dihydrogenistin as the saturated glycoside comparator. Direct evidence shows that unsaturated isoflavonoids (compounds 3 and 5) are more cytotoxic than Dihydrogenistin across stomach, breast, and prostate cancer cell lines, making it a crucial negative control or scaffold for studying the role of the 2,3-double bond [1].

Computational Drug Discovery Campaigns Targeting Zika Virus NS5 RdRp or Keap1-Nrf2 Protein-Protein Interaction

Dihydrogenistin is one of only five phytochemicals (out of 5000 screened) computationally validated to bind the Zika virus NS5 RdRp active pocket [1]. Simultaneously, it has been independently identified among a select group of compounds that directly inhibit the Keap1-Nrf2 interaction interface [2]. These convergent computational validations make it a high-priority procurement candidate for virtual screening follow-up studies.

Colon Cell Chemoprevention and Oxidative DNA Damage Research

For laboratories studying endogenous oxidative DNA damage in colonic epithelial models, Dihydrogenistin offers a defined protective effect at 100 μM, reducing oxidized pyrimidine base levels [1]. Its context-specificity (protection only against endogenous, not H₂O₂-induced, damage) provides a nuanced tool for dissecting oxidative stress response pathways.

Antimicrobial Resistance Screening Programs Focused on Vancomycin-Resistant Enterococci

Dihydrogenistin has a defined MIC of 32 μg/mL against VRE [1], providing a baseline activity level for medicinal chemistry optimization programs targeting drug-resistant Gram-positive infections. This specific antimicrobial phenotype, combined with its favorable predicted drug-like properties, supports its use as a lead-like scaffold.

Application
Selection Property
Validation Focus
Isoflavonoid C-ring SAR studies
Saturated isoflavanone glycoside control
Cytotoxicity differential vs. unsaturated analogs
Keap1-Nrf2 / Zika NS5 virtual screening follow-up
Pre-validated in silico binding profile
Target engagement confirmation in biochemical assays
Colon cell endogenous DNA damage research
Context-dependent oxidative damage modulation
Endogenous vs. exogenous stress response comparison
Antimicrobial screening vs. drug-resistant Gram-positive pathogens
Lead-like anti-VRE activity (MIC context)
MIC confirmation and structure-guided optimization
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